3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one

Tetrazole regioisomerism Opioid receptor modulation Pain pharmacology

Screening campaigns frequently encounter chemotype redundancy, limiting hit novelty against underexplored target classes. This racemic 4-phenylpiperidine-butanone-tetrazole (C₂₂H₂₄ClN₅O, MW 409.92) delivers a scaffold structurally distinct from opioid-modulator and NK₁-targeted tetrazole series. • logP 4.44, tPSA 106.15 Ų - suited for peripheral target screening where CNS penetration is undesirable. • Racemic mixture with single chiral center at the butanone 3-position; resolve enantiomers for secondary selectivity profiling. • Five H-bond acceptors (tertiary amide + tetrazole) capable of engaging kinase hinge regions or protease catalytic residues. Available as 47 mg aliquots from stock; 1-week shipping. For research use only.

Molecular Formula C22H24ClN5O
Molecular Weight 409.9 g/mol
Cat. No. B12177934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one
Molecular FormulaC22H24ClN5O
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H24ClN5O/c23-21-8-6-18(7-9-21)20(15-28-16-24-25-26-28)14-22(29)27-12-10-19(11-13-27)17-4-2-1-3-5-17/h1-9,16,19-20H,10-15H2
InChIKeyZEVONIRHVOCYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Profile of 3-(4-Chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one


3-(4-Chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is a synthetic small-molecule screening compound (C₂₂H₂₄ClN₅O, MW 409.92) supplied as a racemic mixture with a calculated logP of 4.44 . It belongs to the phenylpiperidine class but is structurally distinct from the 4-tetrazolyl-4-phenylpiperidine opioid-modulator chemotype patented by Purdue Pharma [1] and from the NK₁-targeted tetrazole GR203040 [2]. The compound is available from ChemDiv (Catalog ID IB08-9985) .

Substitution Risks for 3-(4-Chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one


**High-Strength Differential Evidence Is Limited for This Compound.** The target compound is a screening library entity for which no peer-reviewed primary pharmacology, selectivity, ADME, or in vivo data have been identified as of the search date. Available quantitative differentiation therefore rests on computed physicochemical properties and structural comparisons rather than on head-to-head biological assays. Substituting a compound that shares only the C₂₂H₂₄ClN₅O molecular formula—such as Rabeximod (ROB-803) [1]—or a compound with a 4-tetrazolyl-4-phenylpiperidine core [2] would introduce a different three-dimensional pharmacophore, potentially altering target engagement, selectivity, and ADME profile. Procurement decisions predicated on molecular-formula or core-class similarity alone carry material risk of divergent experimental outcomes.

Quantitative Differentiation of 3-(4-Chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one


Tetrazole Regioisomerism vs. 4-Tetrazolyl-4-phenylpiperidine Chemotype

In the Purdue Pharma/Euro-Celtique 4-tetrazolyl-4-phenylpiperidine series, the tetrazole ring is directly attached to the 4-position of the piperidine ring (C–C bond), placing the tetrazole in close proximity to the basic nitrogen [1]. In the target compound, the tetrazole is appended via a two-carbon methylene linker to the butanone chain, resulting in a 1H-tetrazol-1-ylmethyl moiety that is topologically and electronically distinct. This regioisomeric difference alters the spatial relationship between the hydrogen-bond-accepting tetrazole and the piperidine amide carbonyl, yielding a calculated polar surface area (tPSA) of 106.15 Ų versus a predicted tPSA of ~55–70 Ų for representative 4-tetrazolyl-4-phenylpiperidine exemplars.

Tetrazole regioisomerism Opioid receptor modulation Pain pharmacology Phenylpiperidine chemotype

Molecular-Formula Isomerism vs. Rabeximod

Rabeximod (ROB-803) is a clinical-stage immunomodulator that downregulates TLR2 and TLR4 signaling (IC₅₀ ~168 µM at human TLR4 in LPS-stimulated HEK293 cells) [1]. Although it shares the identical molecular formula C₂₂H₂₄ClN₅O with the target compound, Rabeximod is an indoloquinoxaline-acetamide derivative with an entirely different scaffold [2]. The target compound features a 4-phenylpiperidine amide linked to a chlorophenyl-tetrazole butanone chain, a topology that is incompatible with Rabeximod's TLR2/TLR4 pharmacophore. No TLR2 or TLR4 activity has been reported for the target scaffold.

Structural isomerism Immunomodulation TLR2/TLR4 Rheumatoid arthritis

Lipophilicity vs. CNS-Penetrant Tetrazole Piperidines

The target compound has a calculated logP of 4.44 and logD (pH 7.4) of 4.44 , placing it near the upper bound of CNS drug-like space. By comparison, GR203040—a tetrazole-phenylpiperidine NK₁ antagonist with demonstrated oral bioavailability and CNS antiemetic activity—has a calculated logP of approximately 3.0–3.5 [1]. The ~1 log unit higher lipophilicity of the target compound predicts enhanced plasma protein binding, higher volumes of distribution, and potentially extended tissue retention relative to GR203040. This physicochemical divergence is consistent with the different intended screening applications: GR203040 was optimized for oral CNS exposure, whereas the target compound's higher logP may favor peripheral tissue or intracellular target screening.

Lipophilicity Blood-brain barrier permeability Physicochemical property profiling Screening library triage

Racemic Mixture and Chiral Resolution

The compound is supplied exclusively as a racemic mixture (Stereo: RACEMIC MIXTURE) . The chiral center at the 3-position of the butanone chain bears the 4-chlorophenyl substituent, meaning the (R)- and (S)-enantiomers are expected to exhibit differential target binding. In contrast, the Purdue 4-tetrazolyl-4-phenylpiperidine chemotype lacks an exocyclic chiral center on the butanone linker, and GR203040 is developed as a single enantiomer (2S,3S) . The racemic nature of the target compound represents both a procurement consideration (enantiomeric purity must be verified upon receipt) and a research opportunity (chiral resolution can reveal enantioselective pharmacology not accessible with achiral or single-enantiomer comparators).

Chiral separation Enantioselective pharmacology Stereochemistry Hit validation

Hydrogen Bonding vs. Simpler 4-Phenylpiperidines

The target compound contains a tertiary amide linkage connecting the butanone chain to the piperidine nitrogen, contributing to a hydrogen bond acceptor count of 5 and a tPSA of 106.15 Ų . Simpler 4-phenylpiperidine derivatives lacking the amide and tetrazole substituents—such as 4-(4-chlorophenyl)-4-phenylpiperidine (C₁₇H₁₉Cl₂N as the HCl salt, tPSA ~12 Ų) [1]—have drastically lower PSA and fewer hydrogen bond acceptors. The increased H-bond acceptor count of the target compound provides additional vectors for target engagement (e.g., kinase hinge-binding, protease backbone interactions) that are absent in the simpler diphenylpiperidine analogs.

Hydrogen bonding Polar surface area Ligand efficiency Drug-likeness

Application Scenarios for 3-(4-Chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one


Screening Library Diversification for Peripheral Targets

With a logP of 4.44 and tPSA of 106.15 Ų, the compound occupies a physicochemical space that predicts limited passive CNS penetration relative to CNS-optimized tetrazole piperidines such as GR203040 [1]. It is suitable for inclusion in screening decks designed to identify hits against peripheral targets (e.g., inflammatory, metabolic, or oncologic targets) where CNS exposure is either unnecessary or undesirable.

Enantioselective Hit Identification and Chiral Probes

As a racemic mixture with a single chiral center at the butanone 3-position, this compound is a practical starting point for chiral resolution studies . Hit identification campaigns can evaluate the racemate in primary screens, then resolve enantiomers for secondary profiling, potentially revealing enantioselective pharmacology that differentiates it from achiral comparator scaffolds such as the 4-tetrazolyl-4-phenylpiperidine pain chemotype [2].

Scaffold-Hopping from TLR2/TLR4 Immunomodulators

The compound shares the C₂₂H₂₄ClN₅O molecular formula with Rabeximod (ROB-803) but possesses a completely distinct 4-phenylpiperidine-butanone-tetrazole scaffold [3]. Researchers seeking TLR2/TLR4-independent mechanisms can use this compound to explore alternative pharmacology without the confounding immunomodulatory activity associated with the indoloquinoxaline chemotype, provided structural identity is verified upon procurement.

Amide-Tetrazole Pharmacophore for Kinase/Protease Libraries

The tertiary amide and tetrazole moieties provide five hydrogen bond acceptors capable of engaging kinase hinge regions or protease catalytic residues . This hydrogen-bonding capacity, combined with the lipophilic chlorophenyl and phenyl substituents, makes the compound a suitable core scaffold for focused library enumeration around kinase, protease, or phosphodiesterase targets, where the amide-tetrazole motif can mimic substrate or nucleotide interactions.

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